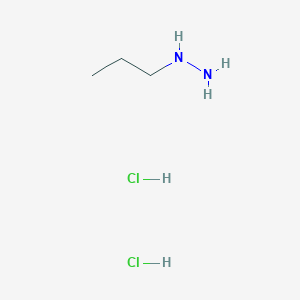

Propylhydrazine dihydrochloride

Description

Contextualizing Propylhydrazine (B1293729) Dihydrochloride (B599025) within Hydrazine (B178648) Derivative Chemistry

Hydrazine and its derivatives are a cornerstone of modern synthetic chemistry, valued for their versatility and reactivity. iscientific.org These compounds, characterized by the presence of a nitrogen-nitrogen single bond, serve as indispensable precursors and reagents in a multitude of chemical transformations. orientjchem.org They are fundamental in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and triazoles, which are core structures in many pharmaceutical and agrochemical products. wikipedia.orgijcrt.org

The bifunctional nature of hydrazine, possessing two nucleophilic nitrogen atoms, allows it to react with various electrophiles to construct complex molecular architectures. wikipedia.org Beyond heterocycle formation, hydrazine derivatives are employed as potent reducing agents, intermediates in the synthesis of therapeutic agents, and as building blocks for polymers and dyes. iscientific.orgmaterialsciencejournal.org Their ability to form stable hydrazones upon reaction with aldehydes and ketones is a widely used transformation in organic synthesis and for the creation of bioactive molecules. mdpi.com The significance of this class of compounds is underscored by their application in diverse fields, ranging from medicinal chemistry to materials science and even as propellants in aerospace applications. iscientific.orgwikipedia.org

Among the family of monoalkylhydrazines, propylhydrazine dihydrochloride (C₃H₁₀N₂·2HCl) presents a distinct profile. The presence of the propyl group influences its physical and chemical properties, such as lipophilicity and steric hindrance, compared to smaller analogs like methylhydrazine. This alkyl substitution can modulate the reactivity of the hydrazine moiety, a factor that can be leveraged in targeted synthesis.

A primary distinguishing characteristic is its formulation as a dihydrochloride salt. While the free base of propylhydrazine exists, the dihydrochloride form exhibits enhanced stability and is easier to handle, making it more suitable for laboratory use. This salt form is typically a solid, which simplifies storage and weighing compared to the often volatile and highly reactive liquid free bases. sigmaaldrich.com

Recent research has highlighted the utility of propylhydrazine as a specific chemical tool. For instance, it has been used as a competitor for certain nucleophilic hydrazine probes in a technique known as "reverse-polarity" activity-based protein profiling (RP-ABPP), demonstrating its value in specialized chemical biology applications. sigmaaldrich.com

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀N₂·2HCl | scbt.com |

| Molecular Weight | 147.05 g/mol | scbt.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 73544-93-1 | sigmaaldrich.com |

| Free Base Formula | C₃H₁₀N₂ | sigmaaldrich.com |

| Free Base MW | 74.12 g/mol | sigmaaldrich.com |

Evolution of Research on this compound and Related Analogs

The synthesis of alkylhydrazines has a well-established history in organic chemistry. A classical and widely adopted method involves the diazotization of primary amines, followed by a reduction step. orientjchem.org In this general approach, an alkyl amine is treated with a nitrosating agent (like nitrous acid) to form a diazonium intermediate, which is then reduced to the corresponding hydrazine derivative using reducing agents such as stannous chloride or sodium sulfite. orientjchem.org

Characterization of these compounds has historically relied on standard analytical techniques. Elemental analysis confirms the empirical formula, while spectroscopic methods provide structural information. Infrared (IR) spectroscopy is used to identify the characteristic N-H and N-N bond vibrations, and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H-NMR) is crucial for elucidating the arrangement of protons in the alkyl chain and on the nitrogen atoms. orientjchem.orgmaterialsciencejournal.org

Contemporary research on this compound is focused on its application as a versatile building block and specialized reagent. Its role as a synthetic intermediate continues to be explored for the creation of more complex molecules with potential biological activity. sigmaaldrich.com

A significant frontier is its use in chemical biology, particularly in activity-based protein profiling (ABPP). ABPP is a powerful strategy to study enzyme function directly in complex biological systems. The use of propylhydrazine as a competitor for specially designed "clickable" hydrazine probes demonstrates its utility in validating the targets of these probes and understanding enzyme-inhibitor interactions at a molecular level. sigmaaldrich.com This application moves beyond its traditional role as a simple synthetic precursor and positions it as a sophisticated tool for biochemical investigation.

Methodological Considerations in Handling this compound for Research

Proper handling of this compound is essential for research applications. As a stable, solid salt, it is significantly less hazardous than its anhydrous free base. wikipedia.org It is typically stored sealed in a dry environment, with some suppliers recommending refrigeration between 2-8°C to ensure long-term stability. sigmaaldrich.com

When preparing solutions for experiments, it is crucial to select an appropriate solvent. For creating stock solutions, protocols often suggest that once the solution is prepared, it should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles. glpbio.com To aid in solubilization, gentle warming to 37°C and sonication can be employed. glpbio.com Standard laboratory personal protective equipment, including gloves and eye protection, should be used during handling. chemicalbook.com

Summary of Synthesis and Handling

| Aspect | Method/Consideration | Details | Reference(s) |

| General Synthesis | Diazotization of amine followed by reduction | A primary alkyl amine is converted to a hydrazine using a nitrosating agent and subsequent reduction. | orientjchem.org |

| Storage | Sealed, dry environment | Recommended storage at room temperature or 2-8°C. | sigmaaldrich.comcrysdotllc.com |

| Preparation | Use of appropriate solvent | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | glpbio.com |

| Handling | Dihydrochloride salt form | The salt is a more stable and easier-to-handle solid compared to the free base. |

Safety Protocols for Laboratory Research

Due to its chemical nature, handling this compound and related hydrazine compounds requires strict adherence to laboratory safety protocols. It is classified as a hazardous material, and its handling necessitates engineering controls and personal protective equipment to minimize exposure. thermofisher.com

Key safety protocols include:

Engineering Controls : All work should be conducted in a chemical fume hood to ensure adequate ventilation, especially in confined areas. thermofisher.com Eyewash stations and safety showers must be readily accessible near the workstation. thermofisher.com

Personal Protective Equipment (PPE) : Appropriate PPE, including protective gloves, lab coats, and eye/face protection, is mandatory. chemicalbook.com Gloves should be inspected before use, and users must observe the permeability and breakthrough times specified by the supplier. thermofisher.com Contaminated work clothing should not be allowed out of the laboratory. thermofisher.com

Handling Procedures : Direct contact with the skin and eyes must be avoided. thermofisher.comchemicalbook.com Researchers should wash hands and any exposed skin thoroughly after handling. thermofisher.comchemicalbook.com The formation of dust from the solid compound should be avoided, and inhalation of any dust, vapors, or mists is to be prevented. thermofisher.com Eating, drinking, or smoking in the work area is prohibited. thermofisher.com

Emergency Response : In case of skin contact, the affected area should be washed immediately with plenty of soap and water. chemicalbook.com For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. chemicalbook.com If skin irritation occurs or if the substance is ingested or inhaled, immediate medical attention is required. thermofisher.comchemicalbook.com

| Identifier | Code | Description | Source |

|---|---|---|---|

| Hazard Statement | H302 | Harmful if swallowed. | ambeed.com |

| Hazard Statement | H315 | Causes skin irritation. | ambeed.com |

| Hazard Statement | H319 | Causes serious eye irritation. | ambeed.com |

| Hazard Statement | H335 | May cause respiratory irritation. | ambeed.com |

| Precautionary Statement | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | thermofisher.comambeed.com |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | thermofisher.comchemicalbook.com |

| Precautionary Statement | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | chemicalbook.com |

| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | chemicalbook.com |

Anhydrous Conditions and Inert Atmosphere Requirements

In many synthetic applications involving hydrazine derivatives like propylhydrazine, maintaining anhydrous (water-free) conditions and utilizing an inert atmosphere are critical for successful outcomes. The rationale behind these stringent requirements is rooted in the chemical reactivity of the hydrazine functional group.

Hydrazine and its derivatives are susceptible to unwanted side reactions with water and atmospheric oxygen. Water can act as a competing nucleophile in reactions, potentially leading to the formation of undesired byproducts and reducing the yield of the target molecule. The production of anhydrous hydrazine itself is complex because it forms an azeotrope with water, which cannot be separated by simple distillation. google.com This necessitates specialized processes like extractive distillation to obtain the water-free compound. google.com

Furthermore, to prevent oxidation and other degradative pathways, reactions involving sensitive reagents are often carried out under an inert atmosphere. google.com This involves replacing the air in the reaction vessel with a non-reactive gas. Suitable inert gases for such procedures include nitrogen, helium, or sulfur hexafluoride. google.com Synthesis procedures for related compounds often detail steps such as drying organic phases or performing reactions in non-aqueous solvents like ethanol (B145695), which underscores the importance of controlling water content throughout the process. google.comgoogle.com The conversion of a synthesized hydrazine derivative into its hydrochloride salt is a common final step, often performed in a controlled manner to ensure purity and stability. google.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

propylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.2ClH/c1-2-3-5-4;;/h5H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADOWJSGPWJEKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70629-59-3 | |

| Record name | propylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Propylhydrazine Dihydrochloride

Advanced Synthetic Routes for Propylhydrazine (B1293729) Dihydrochloride (B599025)

The synthesis of propylhydrazine dihydrochloride can be achieved through several distinct pathways, each with its own set of advantages and considerations. These methods range from direct alkylation of hydrazine (B178648) to more complex, multi-step procedures involving protecting groups.

Preparation from Propargyl Bromide and Hydrazine Hydrate (B1144303)

One potential, though less commonly documented, route to propylhydrazine involves the reaction of propargyl bromide with hydrazine hydrate. Propargyl bromide, a reactive alkylating agent, can introduce the three-carbon chain. The initial reaction would likely form propargylhydrazine. Subsequent reduction of the alkyne functionality would be necessary to yield the desired propylhydrazine. This reduction could be achieved through catalytic hydrogenation. The final step would involve the formation of the dihydrochloride salt.

Hydrazinolysis and Other Alkylation Approaches

A more conventional approach to synthesizing propylhydrazine is through the direct alkylation of hydrazine with a propyl halide, such as 1-bromopropane (B46711) or 1-chloropropane. This reaction, a form of hydrazinolysis, involves the nucleophilic attack of hydrazine on the electrophilic carbon of the propyl halide. To favor mono-alkylation and reduce the formation of di- and tri-substituted products, a large excess of hydrazine is typically employed. The reaction can be carried out in a suitable solvent, and the resulting propylhydrazine free base is then isolated and converted to the dihydrochloride salt.

Potassium iodide can be used as a catalyst in the alkylation of protected hydrazines, which proceeds by the in situ generation of the more reactive alkyl iodide from less reactive alkyl halides. This can significantly accelerate the reaction rate.

Table 1: Comparison of Alkylation Approaches

| Alkylating Agent | Key Considerations |

| Propyl Bromide | Higher reactivity than propyl chloride, potentially leading to faster reaction times. |

| Propyl Chloride | Less reactive, may require more forcing conditions or longer reaction times. |

Reductive Alkylation of Hydrazine with Propionaldehyde (B47417)

Reductive amination provides an alternative route to propylhydrazine. rsc.orgorganic-chemistry.org This method involves the initial condensation of propionaldehyde with hydrazine to form the corresponding hydrazone. The hydrazone intermediate is then reduced to propylhydrazine. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent can be critical; for instance, sodium cyanoborohydride is often preferred as it is less likely to reduce the starting aldehyde. masterorganicchemistry.com More recently, enzymatic methods using imine reductases (IREDs) have been developed for the reductive amination of carbonyls with hydrazines, offering a biocatalytic approach to N-alkylhydrazines. nih.gov Nickel-catalyzed reductive amination using hydrazine hydrate as both the nitrogen and hydrogen source has also been reported as a general and facile method. rsc.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | A common and cost-effective reducing agent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the reduction of imines and iminium ions over aldehydes and ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent. |

| α-Picoline-borane | Used for the direct reductive alkylation of hydrazine derivatives. organic-chemistry.org |

Synthesis via BOC-Protected Hydrazines and Subsequent Deprotection

To achieve greater control over the alkylation process and minimize the formation of poly-alkylated byproducts, a protecting group strategy is often employed. The tert-butyloxycarbonyl (BOC) group is a common choice for protecting one of the nitrogen atoms of hydrazine. BOC-hydrazine can be selectively alkylated with a propyl halide to yield BOC-protected propylhydrazine. The BOC group can then be removed under acidic conditions to afford the free propylhydrazine, which is subsequently converted to the dihydrochloride salt. This method offers a cleaner reaction profile and often leads to higher yields of the desired mono-substituted product.

Alternative Strategies for Hydrochloride Salt Formation

The final step in the synthesis of this compound is the formation of the salt from the free base. A standard method involves dissolving the propylhydrazine free base in a suitable solvent, such as ethanol (B145695) or diethyl ether, and then adding a stoichiometric amount of hydrochloric acid. google.com The hydrochloric acid can be in the form of an aqueous solution or as a solution in an organic solvent. The resulting this compound, being less soluble in the organic solvent, precipitates out and can be collected by filtration. google.comgoogle.com The purity of the final product can often be improved by recrystallization. google.com

Chemical Reactivity and Transformation Mechanisms of this compound

Propylhydrazine, as a hydrazine derivative, exhibits nucleophilic character due to the lone pairs of electrons on its nitrogen atoms. This nucleophilicity allows it to participate in a variety of chemical reactions. For instance, it can be used as a building block in the synthesis of more complex molecules. sigmaaldrich.com

One notable application of hydrazine derivatives is in the synthesis of heterocyclic compounds. Propylhydrazine can react with dicarbonyl compounds or their equivalents to form five- or six-membered rings containing nitrogen atoms. For example, the reaction of hydrazines with β-diketones is a classic method for the synthesis of pyrazoles. researchgate.net Similarly, reactions with other carbonyl compounds can lead to the formation of various heterocyclic systems. rsc.orgrsc.org The reactivity of propylhydrazine can also be utilized in the context of activity-based protein profiling, where it can act as a nucleophilic probe for electrophilic sites in proteins. nih.gov The presence of the propyl group can influence the steric and electronic properties of the hydrazine, thereby modulating its reactivity compared to unsubstituted hydrazine.

The transformation of propylhydrazine can also involve reactions at the N-H bonds, such as acylation or further alkylation, depending on the reaction conditions and the nature of the electrophile. The dihydrochloride salt form provides stability for storage and handling, and the free base can be readily generated when needed for subsequent reactions.

Oxidation Reactions and Product Formation

The oxidation of hydrazines can lead to a variety of products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of propylhydrazine are not extensively detailed in the provided context, the general chemistry of hydrazine oxidation suggests that products such as diazenes or further oxidation products could be formed. The presence of the propyl group would influence the reaction's regioselectivity and the stability of the resulting products.

Reduction Reactions and Hydrazine Derivative Generation

The reduction of carbonyl compounds by hydrazine derivatives is a well-established transformation in organic chemistry. For instance, the Wolff-Kishner reduction utilizes hydrazine to convert aldehydes and ketones into their corresponding alkanes under basic conditions. libretexts.org This reaction proceeds through a hydrazone intermediate, which then eliminates nitrogen gas to yield the alkane. libretexts.org Propylhydrazine can be employed in similar reduction reactions, where the propyl group can influence the reaction kinetics and the properties of the intermediate hydrazone.

Nucleophilic Substitution Reactions Involving the Hydrazine Moiety

The hydrazine group in propylhydrazine is nucleophilic and can participate in substitution reactions. google.comresearchgate.net The nitrogen atoms possess lone pairs of electrons that can attack electrophilic centers. The reactivity of the two nitrogen atoms can differ, with the terminal nitrogen generally being the more nucleophilic site. researchgate.net This differential reactivity can be exploited to achieve regioselective alkylation or acylation.

Recent studies have explored bimolecular nucleophilic substitution (SN2) reactions at the amide nitrogen atom as a novel method for forming nitrogen-nitrogen (N-N) bonds, leading to the synthesis of hydrazide derivatives. nih.gov This approach utilizes O-tosyl hydroxamates as electrophiles and various amines, including hydrazine derivatives, as nucleophiles. nih.gov Such methodologies could potentially be applied to propylhydrazine to generate a range of substituted hydrazides.

Table 1: Nucleophilic Substitution Reactions

| Electrophile | Nucleophile | Product Type | Reference |

| O-tosyl hydroxamates | Amines/Hydrazines | Hydrazide derivatives | nih.gov |

| 1-chlorophthalazine | Hydrazines | Hydralazine derivatives | google.com |

Reactions in Heterocyclic Ring Formation

Propylhydrazine is a valuable precursor for the synthesis of various heterocyclic compounds due to the reactive nature of its hydrazine functionality.

Pyrazole (B372694) Formation and Derivatives

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine. wikipedia.orgyoutube.comnih.gov This reaction, often referred to as the Knorr pyrazole synthesis, is a versatile method for creating a wide array of substituted pyrazoles. youtube.comnih.gov Propylhydrazine can be used as the hydrazine component in this synthesis, leading to the formation of N-propylpyrazole derivatives. The reaction typically proceeds by initial formation of a hydrazone, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com The choice of reaction conditions and the nature of the 1,3-dicarbonyl substrate can influence the regioselectivity of the cyclization. nih.govorganic-chemistry.org

Table 2: Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product | Synthesis Method | Reference |

| 1,3-Dicarbonyl compound | Hydrazine (e.g., Propylhydrazine) | Substituted Pyrazole | Knorr Pyrazole Synthesis | wikipedia.orgyoutube.comnih.gov |

| Acetylenic ketones | Phenylhydrazine | Regioisomeric Pyrazoles | Cyclocondensation | nih.gov |

| N-tosylhydrazones | Nitroaromatic compounds | 1H-Indazoles | Transition-metal-free synthesis | rsc.org |

Imidazopyridine Carbohydrazide (B1668358) Synthesis

Imidazopyridines are fused heterocyclic systems that have garnered significant interest due to their presence in numerous biologically active compounds. nih.govrsc.org The synthesis of imidazopyridine carbohydrazide derivatives can be achieved through multi-component reactions. nih.govrsc.org For example, a five-component cascade reaction involving cyanoacetohydrazide, an acetophenone (B1666503) derivative, 1,1-bis(methylthio)-2-nitroethylene, and various diamines can produce highly substituted imidazo[1,2-a]pyridine-6-carbohydrazides. nih.gov Although this specific example does not directly use propylhydrazine, the underlying principles of using a hydrazine-containing moiety for the construction of such fused systems are relevant. Propylhydrazine could potentially be incorporated into similar synthetic strategies to access novel imidazopyridine derivatives.

Formation of Indazole Structures

Indazoles are bicyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyrazole ring. lookchem.com They are recognized for their wide range of pharmacological activities. lookchem.com A common synthetic route to indazoles involves the cyclization of ortho-substituted aryl hydrazones. lookchem.comnih.gov For instance, the reaction of o-fluorobenzaldehydes with hydrazine can lead to the formation of indazoles. nih.gov The use of propylhydrazine in such reactions would result in the formation of N-propylindazole derivatives. Another approach involves the reaction of substituted salicylaldehydes with hydrazine hydrochloride to yield 1-H indazoles. lookchem.com The reaction mechanism is proposed to proceed through the tautomerization of the phenolic hydroxyl group to a keto-hydrazine, which then undergoes cyclodehydration. lookchem.com

Role as a Reducing Agent in Perovskite Precursor Solutions

In the field of photovoltaics, the stability of perovskite precursor solutions is a critical factor for manufacturing high-performance solar cells. Over time, these solutions can degrade through the oxidation of iodide ions (I⁻) to iodine (I₂), which is detrimental to the quality of the resulting perovskite film and the efficiency of the solar device.

Propylhydrazine hydrochloride (PHC), a closely related salt, has been identified as a potent reducing agent capable of reversing this degradation. Research has shown that, similar to other hydrazine halides like benzylhydrazine (B1204620) hydrochloride (BHC), PHC can effectively reduce I₂ back to I⁻ in aged perovskite precursor solutions. This restoration of the precursor solution allows for the fabrication of highly efficient perovskite solar cells, even from aged inks. The addition of PHC to aged solutions has been demonstrated to restore device efficiencies to levels comparable to those achieved with fresh solutions, highlighting the universality of organic hydrazine halides for this application.

Table 1: Effect of Reducing Agents on Aged Perovskite Solar Cell Efficiency

| Reducing Agent Added to Aged Precursor Solution | Resulting Device Efficiency |

|---|---|

| Propylhydrazine hydrochloride (PHC) | 22.6% |

| (2-thienylmethyl)-hydrazine hydrochloride (THC) | 23.0% |

| Benzylhydrazine hydrochloride (BHC) | Not specified in text |

Note: This data is based on findings where various hydrazine halides were used to restore aged perovskite precursor solutions. The efficiencies demonstrate the successful reversal of degradation.

Catalytic Transformations Involving this compound

While the catalytic decomposition of hydrazine and its derivatives on metal catalysts is well-documented for applications like rocket propulsion, specific literature on catalytic transformations that utilize this compound as a key reactant in a synthetic cycle is limited.

However, related research into the reactivity of alkylhydrazines provides insight into potential catalytic applications. For instance, potassium iodide has been effectively used as a catalyst for the alkylation of protected hydrazines. This method allows for the use of less reactive alkyl halides, proceeding significantly faster and with better yields than uncatalyzed reactions. While this example involves protected hydrazines rather than this compound directly, it illustrates a catalytic pathway where an alkylhydrazine derivative is a key substrate. Such catalytic systems highlight the potential for developing new synthetic methods involving propylhydrazine.

Mechanistic Investigations of this compound Reactions

Understanding the underlying mechanisms of reactions involving this compound is essential for optimizing reaction conditions and controlling product outcomes.

Reaction Mechanisms and Kinetic Studies

Detailed kinetic and mechanistic studies specifically for this compound are not extensively available in published literature. However, valuable insights can be drawn from comprehensive studies on similar, short-chain alkylhydrazines such as monomethylhydrazine (MMH).

Investigations into the decomposition and oxidation of MMH reveal complex reaction pathways that are highly dependent on conditions. Theoretical and experimental studies show that the reactions can proceed through various channels, including the breaking of the N-N bond to form alkyl and amino radicals. For example, the radical CH₃NH, generated from the N-N bond scission in MMH, is unstable and can undergo further reactions to produce stable molecules and highly reactive hydrogen radicals. mdpi.com The kinetics of these reactions, including the rate constants and energy barriers for different decomposition pathways, have been investigated using quantum chemical methods and experimental techniques. mdpi.com These studies on analogous compounds suggest that the reactions of propylhydrazine likely involve similar radical intermediates and complex, pressure- and temperature-dependent kinetics.

Influence of Reaction Conditions on Product Yield and Selectivity

The yield and selectivity of any chemical reaction are critically dependent on the specific conditions under which it is performed. For reactions involving this compound, key parameters would include temperature, pressure, solvent, reactant concentrations, and the presence or absence of a catalyst.

In the context of its use as a reducing agent in perovskite solutions, the concentration of the propylhydrazine salt is a crucial factor. An optimal concentration is required to fully reduce the generated iodine without introducing unwanted side reactions or residues that could negatively impact the perovskite film formation or stability.

For hypothetical catalytic transformations, the choice of catalyst and reaction conditions would be paramount in directing the reaction towards a desired product (selectivity) and maximizing its formation (yield). For instance, in series reactions where an initial product can react further to form an undesired byproduct, the reaction time is a critical variable. Shorter reaction times may favor the desired intermediate product, while longer times could lead to the accumulation of the final, less desirable product. The economic viability of a process often depends on optimizing these conditions to achieve high selectivity for the target molecule.

Molecular Interactions and Biological Activities of Propylhydrazine Dihydrochloride

Bioorganic Chemistry and Enzymatic Interactions

The bioorganic chemistry of propylhydrazine (B1293729) dihydrochloride (B599025) is centered on the reactivity of its hydrazine (B178648) functional group. This group confers a nucleophilic character to the molecule, enabling it to interact with and covalently modify specific biological targets.

The mechanism of action for propylhydrazine and related hydrazine-based compounds is rooted in their function as electron-rich nucleophiles. nih.gov This chemical property allows them to target and form covalent bonds with electrophilic centers within the proteome. nih.govnih.gov A key application of this reactivity is in "reverse-polarity" activity-based protein profiling (RP-ABPP), a chemoproteomic strategy designed to explore this less-charted "electrophilome" of the proteome. nih.gov In this context, nucleophilic probes like propylhydrazine are used to tag and identify enzymes that utilize electrophilic cofactors, transient intermediates, or labile regulatory modifications for their function. nih.govnih.govresearchgate.net The hydrazine moiety can engage in both polar and radicaloid mechanisms to covalently attach to diverse organic and inorganic cofactors within enzyme active sites. nih.govresearchgate.net This interaction is dependent on the functional state of the enzyme, meaning the probe preferentially labels active enzymes, and this labeling can be blocked by other molecules that occupy the active site. nih.govresearchgate.net

Propylhydrazine dihydrochloride has been identified as a competitor and inhibitor in studies targeting specific enzyme families, particularly those crucial for the metabolism of certain pathogenic bacteria.

Current research available does not provide specific details on the direct inhibition of methyltransferases by this compound. While inhibitors of methyltransferases are a significant area of research, the existing literature does not explicitly link this specific compound to methyltransferase inhibition. nih.gov

This compound has been used as a competitive inhibitor in the study of enzymes involved in Stickland fermentation, a critical energy-generating metabolic pathway in Clostridioides difficile. nih.gov Specifically, it has been used in studies targeting D-proline reductase (PR) and glycine reductase (GR). nih.gov These two selenoenzymes are high-reactivity targets that possess carbonyl pyruvoyl (Pvyl) cofactors and are central to the reductive branch of Stickland metabolism. nih.gov PR catalyzes the reductive cleavage of the D-proline ring to form 5-aminovalerate, while GR reductively deaminates glycine to produce acetyl phosphate, which then yields ATP. nih.govresearchgate.net Hydrazine-based probes have been demonstrated to be active site-directed inhibitors of proline reductase, highlighting the potential for compounds like propylhydrazine to disrupt this key metabolic process in C. difficile. nih.gov

Table 1: Enzymes Inhibited by this compound and Related Probes

| Enzyme | Organism | Metabolic Pathway | Function |

|---|---|---|---|

| D-proline Reductase (PR) | Clostridioides difficile | Stickland Fermentation | Catalyzes the reductive cleavage of D-proline to 5-aminovalerate. nih.govnih.gov |

| Glycine Reductase (GR) | Clostridioides difficile | Stickland Fermentation | Catalyzes the reductive deamination of glycine to generate ATP. nih.govresearchgate.net |

This compound serves as a valuable tool in activity-based protein profiling (ABPP), a powerful technique used to label and detect active enzyme species. mdpi.com Specifically, it has been employed as a competitor in "reverse-polarity" ABPP (RP-ABPP). This approach utilizes nucleophilic probes to profile proteins with electrophilic functionalities. nih.gov In one such application, propylhydrazine was used as a competitor for a clickable, nucleophilic hydrazine probe to identify its protein targets. This competitive binding demonstrates a direct interaction with the active sites of targeted proteins. The use of such probes enables the covalent targeting of multiple, pharmacologically important classes of enzymes. nih.govresearchgate.net The labeling of target proteins is contingent on their catalytic activity, as the probe's attachment depends on the proper poise of the active site for turnover. nih.govresearchgate.net

By inhibiting key enzymes, this compound can significantly impact cellular processes, particularly the metabolism of anaerobic bacteria like C. difficile. The primary cellular process affected is Stickland fermentation, a unique metabolic strategy where pairs of amino acids are fermented to generate ATP. nih.govresearchgate.net This pathway is central to the colonization and persistence of C. difficile during an infection. nih.gov

The inhibition of D-proline reductase (PR) and glycine reductase (GR) by hydrazine-based inhibitors directly disrupts this energy-generating pathway. nih.gov Proline is a preferred substrate for the reductive arm of this pathway, and its metabolism is crucial for the pathogen's growth and physiology. researchgate.netbiorxiv.orgnih.gov By blocking the function of PR and GR, the bacterium's ability to utilize key amino acids for energy is compromised. This disruption of a core metabolic process demonstrates the impact such a compound can have on the cellular viability and function of organisms that rely heavily on Stickland fermentation. nih.govnih.gov

Inhibition of Specific Enzymes

Chemo-proteomic Profiling and Biomarker Identification

Chemoproteomics is a powerful field used to characterize the interactions between small molecules and their protein targets within complex biological systems. nih.gov A key strategy in this area is activity-based protein profiling (ABPP), which utilizes chemical probes to map the reactive and functional sites within the proteome. upenn.edunih.gov A specialized branch of this technique, known as "reverse-polarity" activity-based protein profiling (RP-ABPP), employs nucleophilic (electron-rich) probes to discover and profile proteins that contain electrophilic (electron-poor) modifications. upenn.edunih.gov Hydrazine-based probes are particularly effective in this approach. upenn.edunih.gov

Nucleophilic hydrazine probes have been successfully used to label and identify proteins containing electrophilic post-translational modifications (PTMs) in various human cell lines, including HEK293T and the breast cancer line MDA-MB-231. nih.gov These probes function by covalently reacting with electrophilic sites on proteins, such as enzyme cofactors and unique PTMs. upenn.edunih.gov

In these chemo-proteomic experiments, this compound serves a critical role as a competitor. sigmaaldrich.com Researchers treat cells with a primary "clickable" hydrazine probe (designed for detection and enrichment) in the presence or absence of an excess of a simpler analogue like propylhydrazine. nih.govnih.gov If propylhydrazine competes with the probe for binding to a specific protein, it confirms that the interaction is not random but is directed at a specific reactive site. nih.gov This competition-based approach is essential for distinguishing bona fide protein targets from non-specific interactions, thereby validating the identified proteins. nih.gov This methodology has also been applied in bacterial cells, such as Escherichia coli, to create a global portrait of protein electrophiles, where propyl hydrazine was again used as the competitor. nih.gov

The identification of proteins that are specifically labeled by hydrazine probes has significant implications for drug discovery. evotec.com This approach uncovers a segment of the proteome that has been historically difficult to target, often referred to as the "undruggable" proteome. upenn.edu Many of these proteins utilize electrophilic cofactors or modifications to perform their biological functions. upenn.edunih.gov

By profiling these interactions, RP-ABPP can:

Identify Novel Drug Targets: The method reveals proteins with reactive sites that can be targeted by small molecules. upenn.edu

Enable Inhibitor Screening: The competitive binding assay is a direct readout of target engagement. nih.gov It can be used to screen libraries of compounds to find inhibitors that block the hydrazine probe from binding to its target protein, indicating that the compound occupies the active site. matthewslab.org

Facilitate Covalent Drug Development: Chemoproteomic methods are a powerful addition to the drug discovery toolbox for identifying the targets of covalent compounds and understanding their accessibility within the proteome. nih.govevotec.com

The use of hydrazine probes in RP-ABPP has led to the identification of numerous known and previously unknown protein targets that contain functional electrophilic sites. nih.gov These studies have revealed that hydrazine probes can react with diverse protein classes through distinct mechanisms, including direct polar coupling and oxidative fragmentation/coupling. matthewslab.org A key finding is the discovery of a novel N-terminally bound glyoxylyl group on secernin-3 (SCRN3). nih.gov The profiling also shed light on the dynamic regulation of the pyruvoyl cofactor in S-adenosyl-l-methionine decarboxylase (AMD1). nih.gov

Below is a table of selected protein targets that have been identified as reactive with hydrazine probes, an interaction that can be competed by propylhydrazine.

| Protein Target | Cell Line(s) | Significance/Associated Cofactor |

| AMD1 | HEK293T, MDA-MB-231 | Contains a pyruvoyl cofactor. nih.gov |

| SCRN3 | HEK293T, MDA-MB-231 | Found to have a novel N-terminal glyoxylyl modification. nih.govmatthewslab.org |

| FTO | HEK293T, MDA-MB-231 | Iron (Fe) and 2-oxoglutarate (2OG) dependent enzyme. nih.govmatthewslab.org |

| ALKBH1 | HEK293T, MDA-MB-231 | Iron (Fe) and 2-oxoglutarate (2OG) dependent enzyme. nih.gov |

| NQO2 | HEK293T, MDA-MB-231 | Contains a Flavin adenine dinucleotide (FAD) cofactor. nih.govmatthewslab.org |

| LSD1 | HEK293T, MDA-MB-231 | Contains a Flavin adenine dinucleotide (FAD) cofactor. nih.govmatthewslab.org |

| COX17 | HEK293T, MDA-MB-231 | Copper (Cu)-binding protein. nih.govmatthewslab.org |

| ALDH2 | HEK293T, MDA-MB-231 | Contains a Cysteine (Cys)·NAD+ cofactor. matthewslab.org |

Pharmacological and Therapeutic Research Prospects

The unique reactivity of hydrazine-based molecules positions them as valuable tools for ongoing and future pharmacological research, extending beyond their foundational role in target discovery.

Hydrazine-based molecules are exceptionally versatile chemical probes for activity-based protein profiling. nih.gov Their electron-rich nature allows them to target a wide array of electron-poor functionalities on proteins, including both organic and inorganic cofactors. matthewslab.org This versatility enables a single probe to capture multiple classes of enzymes, providing a broad snapshot of the functional "electrophilome". nih.gov

The key features that make them powerful chemical probes are:

Mechanism-Based Targeting: They are not just randomly binding but are mechanism-based and active-site-directed. nih.govmatthewslab.org

Reporting on Functional State: Their ability to bind depends on the proper functional state of the enzyme's active site, allowing them to report on enzyme activity. nih.govresearchgate.net

Broad Applicability: They can be used to profile enzyme function and discover new targets across different cell types and even in tissues. matthewslab.org

Within this framework, this compound acts as an essential control reagent. Its use in competitive assays helps validate that the more complex, tagged probes are indeed binding to specific, functional, and reactive sites. sigmaaldrich.comnih.gov

The insights gained from using propylhydrazine and related hydrazine probes directly translate into new avenues for drug discovery. matthewslab.org By mapping the largely uncharted territory of the electrophilic proteome, this strategy identifies novel protein targets that can be pursued for therapeutic intervention. upenn.edunih.gov The direct demonstration that probe binding to a target's active site can be blocked by inhibitors provides a clear and promising path for developing new drugs. matthewslab.org This approach offers a platform for discovering lead compounds for enzymes that have been difficult to target with conventional methods, thereby expanding the "druggable" portion of the proteome and facilitating new areas of therapeutic development. upenn.edumatthewslab.org

Modulation of Receptor Ligand Binding (e.g., Sigma-2 Receptor Ligands)

An extensive search of scientific databases and academic publications did not yield any studies investigating the effects of this compound on the binding of ligands to the sigma-2 receptor or any other receptor types. Consequently, there is no data available to report on its modulatory activity in this context.

Studies on Regeneration of Degenerated Motor Axon Terminals

Similarly, no research articles or experimental data were found that examined the potential role of this compound in the regeneration of degenerated motor axon terminals. The scientific literature does not currently contain information regarding its efficacy or mechanism of action in promoting or inhibiting axonal repair.

Analytical Methodologies for Propylhydrazine Dihydrochloride Research

Chromatographic Techniques

Chromatography is indispensable for separating propylhydrazine (B1293729) dihydrochloride (B599025) from impurities, reactants, and metabolites. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of propylhydrazine dihydrochloride and related hydrazine (B178648) compounds. researchgate.net Its application is crucial for separating non-volatile or thermally sensitive impurities that may be present in the final product. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

Detailed research findings indicate that developing a stability-indicating HPLC method is critical. nih.gov Such methods can separate the primary compound from its degradation products, which is essential for quality control and stability studies. nih.govpensoft.net The development process involves optimizing several parameters to achieve adequate separation and quantification. A typical setup utilizes a C18 column, which is effective for separating polar compounds like hydrazine derivatives. researchgate.netscispace.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer to control pH and ensure good peak shape. pensoft.net Detection is commonly performed using an ultraviolet (UV) detector, as the hydrazine functional group or its derivatives can absorb light at specific wavelengths. pensoft.netnih.gov For instance, methods developed for similar compounds have utilized detection wavelengths around 230 nm or 272 nm. researchgate.netpensoft.net Method validation is performed to ensure linearity, accuracy, precision, and robustness, confirming that the method is suitable for its intended purpose of routine quality control analysis. researchgate.netpensoft.net

Interactive Table 1: Typical HPLC Parameters for Purity Analysis of Hydrazine Derivatives

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for separating polar analytes. |

| Mobile Phase | Acetonitrile / Phosphate Buffer | Elutes compounds from the column; buffer controls pH. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and good separation. |

| Detection | UV-Vis Diode Array Detector (DAD) at 230-272 nm | Quantifies the compound and impurities based on UV absorbance. pensoft.net |

| Column Temp. | 25°C | Maintains consistent retention times and peak shapes. pensoft.net |

| Injection Vol. | 20 µL | Introduces a precise amount of sample into the system. pensoft.net |

Gas Chromatography (GC) for Volatile Products and Metabolites

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is particularly useful for identifying and quantifying the metabolites or volatile degradation products of propylhydrazine. nih.gov Due to the high polarity and reactivity of hydrazines, direct analysis can be challenging, often leading to poor peak shape and column interactions. researchgate.net To overcome these issues, derivatization is a frequently employed strategy. researchgate.netnih.gov

A common derivatization approach involves reacting the hydrazine with an aldehyde or ketone, such as acetone (B3395972) or pentafluorobenzaldehyde (B1199891) (PFB), to form a more volatile and thermally stable azine derivative. nih.govsielc.com This derivative can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. sielc.comchromforum.org The selection of the capillary column is critical for achieving good separation of metabolites. mdpi.com Columns with polar stationary phases, like those containing polyethylene (B3416737) glycol (e.g., HP-INNOWax) or cyanopropylphenyl polysiloxane (e.g., DB-624), are often preferred as they provide better separation for nitrogen-containing compounds. sielc.commdpi.com GC-MS, in particular, offers high sensitivity and specificity, allowing for the confident identification of trace-level volatile products based on their mass spectra and retention times. nih.govmdpi.com

Interactive Table 2: GC Methodologies for Hydrazine Derivative Analysis

| Parameter | Typical Condition | Purpose |

| Derivatization Agent | Acetone or Pentafluorobenzaldehyde (PFB) | Increases volatility and thermal stability for GC analysis. nih.govsielc.com |

| Column | HP-INNOWax or DB-624 Capillary Column | Provides separation of volatile polar analytes. sielc.commdpi.com |

| Carrier Gas | Helium | Inert gas to carry analytes through the column. sielc.com |

| Injector Temp. | 200°C | Ensures rapid volatilization of the sample. sielc.com |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | MS for identification and structure confirmation; FID for quantification. chromforum.orgmdpi.com |

| Analysis Type | Metabolite profiling, impurity testing | Identifies and quantifies volatile organic compounds. nih.gov |

Spectroscopic Characterization

Spectroscopic methods are essential for determining the structure of this compound and for its quantification. These techniques provide detailed information on the compound's electronic structure, molecular weight, and atomic connectivity.

UV-Vis Spectroscopy for Quantification in Reaction Mixtures

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for quantifying hydrazine derivatives in solution, making it well-suited for monitoring the progress of chemical reactions. mt.com Direct measurement can be challenging due to weak absorbance, so quantification often relies on a colorimetric reaction. moca.net.ua

A widely used method involves the reaction of the hydrazine compound with p-dimethylaminobenzaldehyde (pDMAB) in an acidic medium. mt.comscirp.org This reaction forms a distinctively yellow-colored azine complex, which exhibits strong absorbance at a specific wavelength, typically around 458-460 nm. mt.comscirp.org According to the Beer-Lambert law, the intensity of the color, measured as absorbance, is directly proportional to the concentration of the hydrazine in the sample. moca.net.ua This allows for the creation of a calibration curve using standards of known concentration, which can then be used to determine the concentration of propylhydrazine in unknown samples from the reaction mixture. researchgate.net This technique is valued for its sensitivity and the stability of the colored complex. scirp.org

Mass Spectrometry (MS) for Structural Elucidation and Purity

Mass Spectrometry (MS) is a critical tool for the analysis of this compound, providing definitive information on its molecular weight and structure. researchgate.net It is also highly effective for identifying and characterizing impurities. scispace.com When coupled with a chromatographic technique like GC (GC-MS) or HPLC (LC-MS), it becomes a powerful method for separating and identifying components in a mixture. researchgate.net

For structural elucidation, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition. researchgate.netscispace.com The fragmentation pattern observed in the mass spectrum, generated by techniques like electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments, serves as a molecular fingerprint. nih.govmassbank.eu Analyzing these fragments helps to piece together the structure of the parent molecule and any related substances. nih.gov For propylhydrazine (C₃H₁₀N₂), the molecular weight is 74.13 g/mol . nih.gov The experimental EI-MS spectrum shows characteristic peaks, including a prominent peak at m/z 45 and the molecular ion peak at m/z 74, which are crucial for its identification. nih.gov

Interactive Table 3: Mass Spectrometry Data for Propylhydrazine

| Parameter | Value/Technique | Purpose |

| Molecular Formula | C₃H₁₀N₂ | Defines the elemental composition. nih.gov |

| Molecular Weight | 74.13 g/mol | Confirms the mass of the compound (free base). nih.gov |

| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation for library matching. nih.gov |

| Key Mass Peaks (m/z) | 74 (M+), 45, 43, 41, 31 | Provides a fingerprint for structural identification. nih.gov |

| Coupled Technique | GC-MS, LC-MS/MS | Separates mixtures before MS analysis for purity and impurity ID. researchgate.netscispace.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules, including this compound. researchgate.net Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net

In the ¹H NMR spectrum of propylhydrazine, one would expect to see distinct signals corresponding to the protons of the propyl group (CH₃-CH₂-CH₂-) and the hydrazine moiety (-NH-NH₂). The chemical shift (position of the signal), integration (area under the signal), and multiplicity (splitting pattern) of each signal provide conclusive evidence for the structure. For instance, the methyl protons would appear as a triplet, the adjacent methylene (B1212753) protons as a sextet, and the methylene protons next to the nitrogen as a triplet. The protons on the nitrogen atoms would appear as broad singlets. Similarly, the ¹³C NMR spectrum would show three distinct signals for the three unique carbon atoms of the propyl group, confirming the carbon backbone. scispace.com Together, these NMR data provide definitive proof of the molecular structure, which is essential for final characterization. researchgate.net

Other Analytical Methods

In the comprehensive analysis of this compound, several other instrumental and classical methods are employed to investigate its properties, monitor its synthesis, and confirm its identity. These techniques provide crucial data ranging from receptor interaction to fundamental chemical characteristics like molecular weight.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays represent a cornerstone technique in pharmacology for characterizing the interaction between a ligand and its receptor. nih.gov These assays are considered the gold standard for quantifying receptor density and the affinity of a compound for a specific receptor. nih.govsigmaaldrich.com The fundamental principle involves incubating a biological sample containing the receptor of interest (such as a cell membrane preparation) with a radiolabeled ligand, a molecule that binds to the receptor and contains a radioisotope like tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). nih.gov By measuring the amount of radioactivity bound to the receptor, key parameters of the ligand-receptor interaction can be determined.

There are three primary types of radioligand binding experiments:

Saturation Assays: In these experiments, the receptor preparation is incubated with increasing concentrations of a radiolabeled ligand until equilibrium is reached. nih.gov This allows for the determination of the maximal number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov The Kd value is a measure of the radioligand's affinity for the receptor; a lower Kd indicates a higher affinity.

Competition Assays: These assays are used to determine the affinity of an unlabeled compound, such as this compound, for a receptor. A fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. nih.gov The unlabeled compound competes with the radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor.

Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor. nih.gov The ratio of these rates (koff/kon) provides an independent measure of the dissociation constant (Kd).

While specific studies detailing the Kd or Ki of this compound for a particular receptor via classical radioligand binding assays are not widely documented in the searched literature, the compound has been utilized in related affinity-based research. For instance, propylhydrazine has served as a competitor in "reverse-polarity" activity-based protein profiling (RP-ABPP), a chemoproteomic strategy to identify protein targets. sigmaaldrich.com This application underscores its ability to engage in specific molecular interactions that can be quantitatively assessed.

Table 1: Key Parameters from Radioligand Binding Assays

| Parameter | Description | How it is Determined | Significance |

| Bmax | Maximum number of binding sites. | Saturation Assay | Represents the total concentration of receptors in the sample. |

| Kd | Equilibrium Dissociation Constant. | Saturation or Kinetic Assays | Measures the affinity of the radioligand for the receptor. A lower value indicates higher affinity. |

| Ki | Inhibition Constant. | Competition Assay | Measures the affinity of an unlabeled test compound (e.g., propylhydrazine) for the receptor. |

TLC for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in organic chemistry to monitor the progress of a reaction. researchgate.netscientificlabs.co.uk Its efficiency lies in its ability to quickly provide a qualitative picture of the components in a reaction mixture at any given time, allowing a chemist to determine whether the starting materials have been consumed and the desired product has been formed. researchgate.net

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum coated with an adsorbent material, typically silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate (higher Retention factor, or Rf value), while more polar compounds interact more strongly with the silica gel and travel shorter distances (lower Rf value).

To monitor a hypothetical synthesis of propylhydrazine from 1-iodopropane (B42940) and excess hydrazine, a chemist would spot the TLC plate with three lanes:

A reference spot of the starting material, 1-iodopropane.

A co-spot containing both 1-iodopropane and the reaction mixture.

A spot of the reaction mixture, taken at a specific time point.

As the reaction proceeds, the spot corresponding to the non-polar 1-iodopropane would diminish in intensity, while a new, more polar spot corresponding to the propylhydrazine product would appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Table 2: Hypothetical TLC Monitoring of Propylhydrazine Synthesis

Reaction: 1-Iodopropane + Hydrazine → Propylhydrazine Stationary Phase: Silica Gel Mobile Phase: Ethyl Acetate/Hexane (1:4)

| Time Point | Appearance of 1-Iodopropane Spot (Rf ≈ 0.85) | Appearance of Propylhydrazine Spot (Rf ≈ 0.20) | Interpretation |

| t = 0 min | Intense spot | No spot visible | Reaction has not yet started. |

| t = 30 min | Spot has faded | Faint spot visible | Reaction is in progress. |

| t = 60 min | Faint spot visible | Intense spot visible | Reaction is nearing completion. |

| t = 90 min | No spot visible | Intense spot visible | Reaction is complete. |

Titration Methods for Molecular Weight Determination

Titration is a classical analytical technique used for the quantitative determination of a specific substance (analyte) dissolved in a sample. For a compound like this compound, a redox titration is a particularly suitable method for accurate quantification, which can then be used to determine its equivalent weight and, consequently, its molecular weight.

A well-established method for the analysis of hydrazine derivatives is the iodate (B108269) titration, sometimes referred to as the Andrews titration. osti.govmt.commt.com This method is based on the oxidation of the hydrazine moiety by a standard solution of potassium iodate (KIO₃) in a strongly acidic medium, typically concentrated hydrochloric acid. osti.gov

In this reaction, the hydrazine derivative is oxidized to nitrogen gas (N₂), while the iodate is reduced. A unique feature of this titration is the method of endpoint detection. A small amount of an immiscible organic solvent, such as carbon tetrachloride or chloroform, is added to the reaction flask. osti.gov During the titration, any intermediate iodine (I₂) formed will dissolve in the organic layer, imparting a violet or purple color. osti.gov The endpoint of the titration is reached when enough iodate has been added to convert all the hydrazine and all the intermediate iodine into iodine monochloride (ICl), at which point the violet color in the organic layer disappears completely. osti.gov

By accurately weighing a sample of this compound, dissolving it, and titrating it with a standardized KIO₃ solution, one can calculate the number of moles of the analyte and thereby determine its molecular weight.

Table 3: Sample Calculation of Molecular Weight via Iodate Titration

| Parameter | Value | Description |

| Mass of this compound (m) | 0.1471 g | The sample is accurately weighed. |

| Concentration of KIO₃ Titrant (C) | 0.025 mol/L | A standardized titrant solution is used. |

| Volume of KIO₃ at Endpoint (V) | 40.00 mL (0.0400 L) | The volume of titrant required to reach the endpoint. |

| Calculation Steps | ||

| 1. Moles of KIO₃ used | 0.0400 L * 0.025 mol/L = 0.0010 mol | Moles = Volume × Concentration |

| 2. Moles of this compound | 0.0010 mol | From the 1:1 stoichiometry of the reaction. |

| 3. Calculated Molecular Weight (MW) | 0.1471 g / 0.0010 mol = 147.1 g/mol | MW = Mass / Moles |

This calculated value is in excellent agreement with the theoretical molecular weight of this compound (C₃H₁₀N₂·2HCl), which is 147.05 g/mol .

Toxicological Research and Environmental Impact of Propylhydrazine Dihydrochloride

Toxicity Studies and Mechanisms

The toxicity of hydrazine (B178648) derivatives, including propylhydrazine (B1293729), is linked to their metabolic activation into reactive species that can interact with cellular components, leading to dysfunction and damage. nih.govsemanticscholar.org

In vitro cytotoxicity assays are essential tools for evaluating the toxic potential of chemical compounds on cells in a controlled laboratory setting. nih.gov One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric test that measures cellular metabolic activity as an indicator of cell viability. nih.gov In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. nih.gov Such assays are used to determine the concentration of a substance that is toxic to cells and can help screen materials to separate toxic from non-toxic compounds. nih.gov These methods are applied to various cell lines, such as the human hepatic cell line HepG2, to assess the potential cytotoxicity of a wide range of chemicals. nih.govuow.edu.au

Hydrazine derivatives are recognized for their mutagenic and carcinogenic properties. nih.govlongdom.org Mutagenicity is often assessed using the Ames test, which utilizes strains of Salmonella typhimurium to detect a chemical's ability to cause mutations. nih.gov Studies have shown that several hydrazine derivatives are frameshift mutagens in Salmonella typhimurium strain TA1538. nih.gov While hydrazine itself is mutagenic in bacterial assays, its mutagenicity in mammalian cells is not consistently observed. nih.gov

The carcinogenicity of hydrazines has been demonstrated in animal studies. cdc.gov The International Agency for Research on Cancer (IARC) has classified hydrazine, 1,1-dimethylhydrazine, and 1,2-dimethylhydrazine as possibly carcinogenic to humans. cdc.gov The U.S. Department of Health and Human Services (DHHS) has determined that hydrazine and 1,1-dimethylhydrazine may reasonably be anticipated to be carcinogens. cdc.gov Animal studies have shown that exposure to hydrazines can lead to tumors in various organs, most frequently the lungs, blood vessels, and colon. cdc.gov

| Compound | Mutagenicity in S. typhimurium TA1538 | Reference |

|---|---|---|

| Phenylhydrazine | Mutagenic | nih.gov |

| 2-Nitrophenylhydrazine | Mutagenic | nih.gov |

| 4-Nitrophenylhydrazine | Mutagenic | nih.gov |

| 2,4-Dinitrophenylhydrazine | Mutagenic | nih.gov |

| p-Tolylhydrazine | Mutagenic | nih.gov |

| Benzylhydrazine (B1204620) | Not Mutagenic | nih.gov |

| Isoniazid | Not Mutagenic | nih.gov |

| Methylhydrazine | Mutagenic |

A key mechanism of hydrazine toxicity involves the induction of oxidative stress, a state where the production of oxidants surpasses the cell's antioxidant defenses. nih.gov This process can lead to the depletion of reduced glutathione (GSH), compromising cellular integrity. nih.govnih.gov Studies on hydrazine-induced liver toxicity in HepG2 cells have shown that toxicity is enhanced by glutathione depletion. nih.gov The molecular mechanism of hydrazine-induced cytotoxicity has been attributed to oxidative stress, with the formation of reactive oxygen species (ROS) preceding the onset of toxicity. clinpgx.org Hydrazine intoxication can also lead to a significant elevation in lipid peroxidation, which can be improved by treatment with free radical scavengers. nih.gov

The biotransformation of hydrazine derivatives is a critical step in their mechanism of toxicity, leading to the formation of reactive species that can bind to cellular macromolecules and cause cellular dysfunction. nih.govsemanticscholar.org The metabolism of iproniazid, for example, is hydrolyzed to isopropylhydrazine, which is then rapidly metabolized by cytochrome P450. nih.govlongdom.org This process generates reactive intermediates, such as the isopropyl radical, which can covalently bind to cellular proteins. nih.govresearchgate.net This alkylation of proteins is a significant factor in the resulting toxicity. nih.gov Similarly, the metabolism of other hydrazines like hydralazine and procarbazine generates free radicals that can react with oxygen to produce reactive oxygen-centered radicals, damage DNA, and nitrosylate proteins, all of which compromise cellular functions. nih.govlongdom.org

The liver is a primary target for hydrazine toxicity. The severe hepatotoxicity of the drug iproniazid, for instance, led to its withdrawal from clinical use. nih.govlongdom.org Its toxicity is attributed to its in vivo hydrolysis to isopropylhydrazine, which is then metabolized by cytochrome P450 into reactive intermediates that covalently bind to liver proteins, leading to hepatic cellular necrosis. nih.govsemanticscholar.orglongdom.org The mechanism of hydrazine-induced cytotoxicity in hepatocytes involves oxidative stress, characterized by the formation of reactive oxygen species and protein carbonyls before cell death occurs. clinpgx.org This process can also involve significant production of endogenous hydrogen peroxide, leading to lysosomal membrane damage and a collapse in mitochondrial membrane potential. clinpgx.org

Biotransformation and Metabolism in Biological Systems

Hydrazine derivatives undergo extensive metabolic activation through various enzymatic and non-enzymatic pathways to exert their biological and toxic effects. nih.govlongdom.org A central enzyme system involved in this biotransformation is cytochrome P450. nih.govlongdom.org For example, procarbazine is rapidly metabolized by cytochrome P450 and monoamine oxidase to its azo and subsequently azoxy derivatives. nih.govlongdom.org The azoxy derivative is thought to form a methyl carbonium ion, which can methylate DNA and proteins. nih.govresearchgate.net

Similarly, iproniazid is readily hydrolyzed to isopropylhydrazine, which is a substrate for cytochrome P450, leading to the formation of reactive species that alkylate proteins. nih.govlongdom.org This metabolic activation can also proceed through one-electron oxidation catalyzed by metal ions or peroxidases, generating nitrogen-centered radicals that can rearrange to form other reactive species like the isopropyl radical. nih.govresearchgate.net These reactive metabolites are ultimately responsible for the pharmacological and pathophysiological effects of hydrazine derivatives. nih.govsemanticscholar.org

Enzymatic and Non-Enzymatic Metabolic Pathways

The biotransformation of hydrazine derivatives, including propylhydrazine, involves a complex interplay of both enzymatic and non-enzymatic pathways. These metabolic processes are critical as they can lead to the formation of reactive intermediates responsible for the compound's biological effects. nih.gov

Enzymatic Pathways: The primary enzymatic metabolism of many hydrazine derivatives occurs via the cytochrome P450 (CYP450) system in the liver. nih.govnih.gov This system can oxidize the hydrazine moiety, leading to the formation of reactive species. For instance, the metabolism of related compounds like isoniazid involves N-acetylation, a key step that can influence the subsequent metabolic fate. Following acetylation, acetylhydrazine can be further metabolized by CYP450 systems, generating reactive intermediates that can alkylate proteins. nih.gov Another enzymatic route involves one-electron oxidation catalyzed by enzymes such as myeloperoxidase, horseradish peroxidase, and prostaglandin synthase, which generates unstable radical intermediates. nih.gov These radicals can decompose further or react with molecular oxygen to produce reactive oxygen species. nih.gov

Covalent Binding to Hepatic Macromolecules

A significant aspect of the toxicology of hydrazine derivatives is the formation of reactive metabolites that can covalently bind to cellular macromolecules, particularly in the liver. nih.govnih.gov This irreversible binding to essential molecules like proteins can disrupt cellular function and is believed to be a critical event leading to tissue injury. nih.govnih.gov

Research on acetylhydrazine, a metabolite of the related drug isoniazid, demonstrates this phenomenon. Acetylhydrazine binds covalently to proteins in the liver and other organs. nih.gov The extent of this binding in the liver is significantly increased by pretreatment with phenobarbital, an inducer of cytochrome P-450 enzymes. nih.gov This suggests that the metabolic activation by the CYP450 system is a prerequisite for the formation of the reactive species that binds to macromolecules. nih.govnih.gov

The time course of this binding to total hepatic protein and to specific subcellular fractions is also influenced by the activity of the CYP450 system. nih.gov A time-dependent decrease in cytochrome P-450 levels has been observed in animals pretreated with phenobarbital, coinciding with the covalent binding, which indicates that the enzyme system may be a target of the reactive metabolites it produces. nih.gov It is hypothesized that only a critical fraction of this covalent binding, likely to specific subcellular components, is directly related to the subsequent development of tissue lesions. nih.gov

Excretion of Metabolites

The elimination of propylhydrazine and its metabolites from the body occurs through various excretory routes. While specific quantitative data for propylhydrazine is limited, general principles of pharmacology and studies on related compounds provide insight into the process. Less than 10% of a dose of a similar compound is typically excreted in the urine as the unchanged drug. zju.edu.cn The majority is eliminated after being converted into various metabolites.

The primary routes of excretion for drug metabolites are via urine and feces (through biliary excretion). nih.gov Studies on the drug berberine, for example, show that after oral administration, metabolites are found in bile, urine, and feces. nih.gov In that case, the total recovery was 22.83%, with the vast majority (22.74%) found in the feces, indicating significant biliary excretion. nih.gov The distribution of metabolites can vary by route; in the case of berberine, one metabolite (thalifendine) was the primary component in bile, while it and another metabolite (berberrubine) were the major ones in urine. nih.gov For hydrazine itself, early studies focused on its excretion and that of its metabolites in various body fluids. nih.gov

Influence of Inducers and Inhibitors on Metabolism

The metabolism of hydrazines via the cytochrome P450 system can be significantly altered by other chemical compounds, which can either induce (increase) or inhibit (decrease) the activity of specific CYP enzymes. nih.govnih.gov This modulation can, in turn, affect the compound's biological activity and toxicity. nih.gov

Inducers: Enzyme inducers are compounds that increase the rate of metabolic activity of CYP enzymes. fda.gov Pretreatment with certain inducers can alter the toxic effects of hydrazine. For example, pretreatment with phenobarbital and β-naphthoflavone has been shown to reduce triglyceride accumulation associated with hydrazine hepatotoxicity in rats. nih.gov Conversely, pretreatment with other inducers like acetone (B3395972) and isoniazid enhanced this toxic effect. nih.gov This suggests that different CYP isoenzymes, induced by different compounds, may metabolize hydrazine through different pathways, leading to either detoxification or increased toxic activation.

The following table summarizes the observed effects of various inducers and inhibitors on hydrazine-induced triglyceride accumulation in rat liver studies. nih.gov

| Compound | Class | Effect on Hydrazine-Induced Triglyceride Accumulation |

| Piperonyl butoxide | Inhibitor | Increased |

| Phenobarbital | Inducer | Reduced |

| β-naphthoflavone | Inducer | Reduced |

| Acetone | Inducer | Enhanced |

| Isoniazid | Inducer | Enhanced |

Environmental Fate and Degradation

Biodegradability Assessment (e.g., OECD 301D guidelines)

The assessment of a chemical's potential to persist in the environment often involves standardized biodegradability tests. The Organisation for Economic Co-operation and Development (OECD) provides a series of guidelines for this purpose, with OECD 301D, the "Closed Bottle Test," being a common method for determining ready biodegradability. aropha.comoecd.org

The OECD 301D test is an aerobic biodegradation assay that measures the depletion of dissolved oxygen over a 28-day period. aropha.comregulations.gov The test substance is added to a mineral medium inoculated with microorganisms (typically from secondary effluent) in a sealed bottle. regulations.gov As microorganisms degrade the test substance, they consume oxygen. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the chemical. aropha.com

The table below outlines the key parameters of the OECD 301D test.

| Parameter | Description |

| Guideline | OECD 301D |

| Test Type | Aerobic, aqueous medium |

| Principle | Measurement of dissolved oxygen consumption |

| Duration | 28 days |

| Inoculum | Microorganisms from a source like wastewater treatment plant effluent |

| Endpoint | Percentage of Theoretical Oxygen Demand (ThOD) |

| Pass Level | ≥ 60% ThOD within a 10-day window |

Degradation in Environmental Media

Hydrazine and its derivatives are known to be highly reactive and generally degrade rapidly in most environmental media, which limits their persistence. cdc.gov